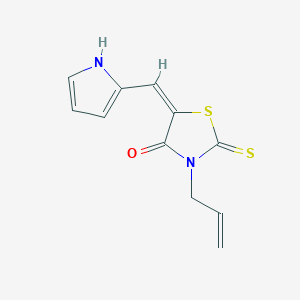![molecular formula C16H23Cl2NO5 B5196163 N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B5196163.png)
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a butan-1-amine moiety linked to a 2,4-dichloro-6-methylphenoxy group, with oxalic acid as a counterion. The presence of both the phenoxy and amine groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine typically involves the reaction of 2,4-dichloro-6-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenoxy group can undergo reduction to form phenol derivatives.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, phenol derivatives, and substituted phenoxy compounds .
科学研究应用
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
作用机制
The mechanism of action of N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-[3-(2,4-Dichloro-6-methylphenoxy)propyl]-2-butanamine
- N-[3-(2,4-Dichloro-6-methylphenoxy)propyl]-2-propen-1-amine
Uniqueness
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine is unique due to its specific combination of a phenoxy group with a butan-1-amine moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.C2H2O4/c1-3-4-6-17-7-5-8-18-14-11(2)9-12(15)10-13(14)16;3-1(4)2(5)6/h9-10,17H,3-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQCTNLUNNRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1C)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)

![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-(3-fluoroanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5196122.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
![N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B5196143.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B5196161.png)

![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
